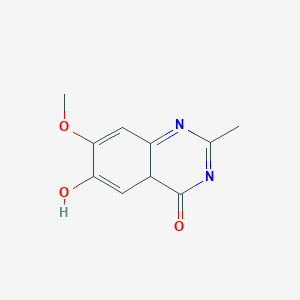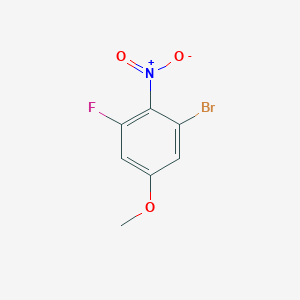
1-(2-Hydroxyethyl)-1,3-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1,3-dimethylguanidine is an organic compound with a unique structure that includes a guanidine group substituted with a hydroxyethyl and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine typically involves the reaction of 1,3-dimethylguanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-oxoethyl)-1,3-dimethylguanidine.
Reduction: Formation of 1-(2-aminoethyl)-1,3-dimethylguanidine.
Substitution: Formation of various substituted guanidines depending on the reagent used.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1,3-dimethylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with biological molecules, while the guanidine group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)-3-methylguanidine
- 1,3-Bis(2-hydroxyethyl)guanidine
- 1-(2-Hydroxyethyl)-2-methylguanidine
Comparison: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H13N3O |
|---|---|
Poids moléculaire |
131.18 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1,2-dimethylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-7-5(6)8(2)3-4-9/h9H,3-4H2,1-2H3,(H2,6,7) |
Clé InChI |
MPODHXRIXVYBBU-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
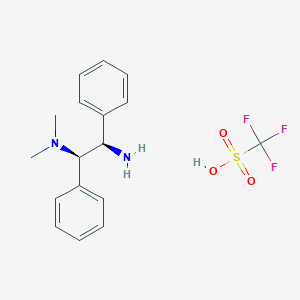
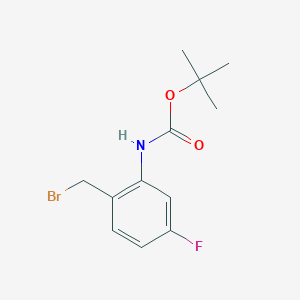
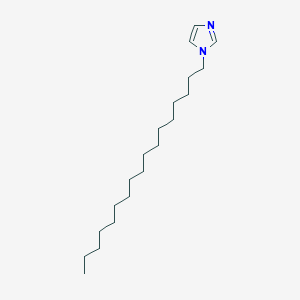
![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)

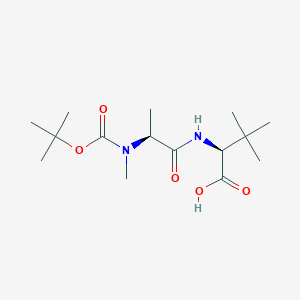
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
